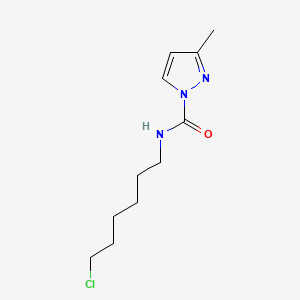
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of dihydrofurans This compound is characterized by a furan ring with a phenyl group and an isopropyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form 2-Phenyl-2-propanol. This intermediate can then undergo cyclization to form the desired dihydrofuran compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by cyclization processes. The reaction conditions typically include the use of dry ether as a solvent and the careful control of temperature and reaction time to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A related compound with similar structural features but different chemical properties.
Phenylacetone: Another similar compound used in organic synthesis and industrial applications.
Uniqueness
Its combination of a furan ring with phenyl and isopropyl groups makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
103624-36-8 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-phenyl-2-propan-2-yl-3H-furan |
InChI |
InChI=1S/C13H16O/c1-11(2)13(9-6-10-14-13)12-7-4-3-5-8-12/h3-8,10-11H,9H2,1-2H3 |
Clave InChI |
APQNUKAJXJGRMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC=CO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


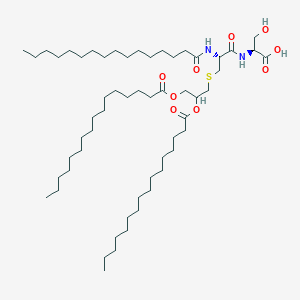
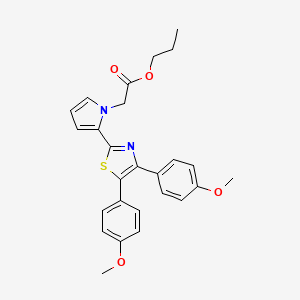
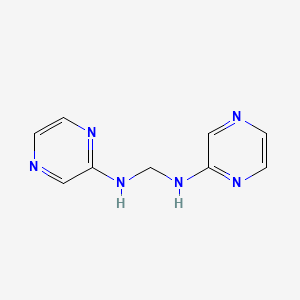

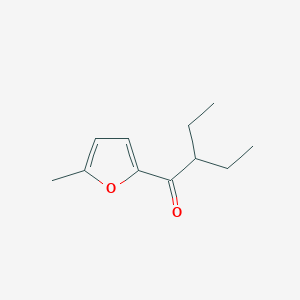

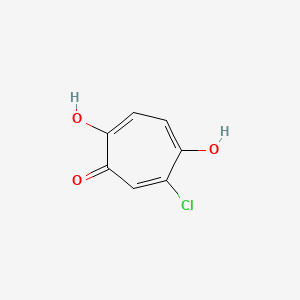



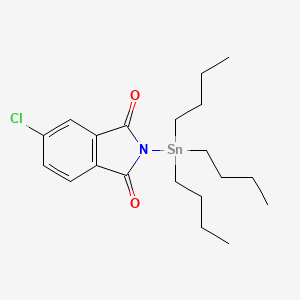
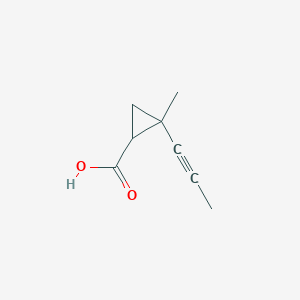
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
